tert-Butyl 8-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinolines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Potential use in the development of new drugs due to its isoquinoline core.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the tert-butyl and methoxy groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness
tert-Butyl Group: Provides steric hindrance and increases lipophilicity.
Methoxy Group: Enhances electron-donating properties and can influence reactivity.
This structure should give you a comprehensive overview of the compound. For specific details, consulting scientific literature and experimental data would be necessary.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl 8-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-8-11-6-5-7-13(18-4)12(11)10-16/h5-7H,8-10H2,1-4H3 |
InChI Key |
FEXGVVYGSJHJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.